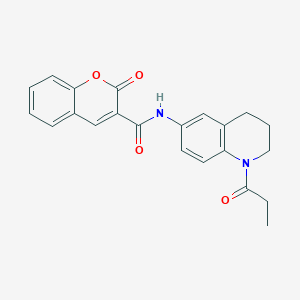

2-oxo-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2H-chromene-3-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-oxo-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2H-chromene-3-carboxamide is a useful research compound. Its molecular formula is C22H20N2O4 and its molecular weight is 376.412. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

The compound 2-oxo-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2H-chromene-3-carboxamide is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

- Molecular Formula : C₁₈H₁₈N₂O₃

- CAS Number : 66657-42-9

- IUPAC Name : this compound

This compound features a chromene core linked to a tetrahydroquinoline moiety, which is known for its diverse biological properties.

The biological activity of this compound is hypothesized to arise from its interaction with various molecular targets within biological systems. It may inhibit specific enzymes or receptors that play crucial roles in disease pathways. For instance, studies have indicated that compounds with similar structures often interact with acetylcholinesterase and other enzymes involved in neurotransmission and inflammation .

Anticancer Activity

Research has demonstrated that derivatives of tetrahydroquinoline exhibit significant anticancer properties. A study highlighted the ability of structurally similar compounds to inhibit cell proliferation in various cancer cell lines by inducing apoptosis and cell cycle arrest . The specific mechanisms often involve modulation of signaling pathways related to tumor growth and survival.

Anti-inflammatory Effects

Compounds derived from the chromene structure have shown anti-inflammatory activity. They may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are pivotal in the inflammatory response . This suggests potential therapeutic applications in conditions like arthritis and other inflammatory diseases.

Neuroprotective Properties

Given the structural similarities to known neuroprotective agents, this compound may also exhibit neuroprotective effects. Research indicates that tetrahydroquinoline derivatives can protect neuronal cells from oxidative stress and neurodegeneration, potentially offering therapeutic benefits in diseases like Alzheimer's .

Case Studies and Research Findings

Wissenschaftliche Forschungsanwendungen

Anticancer Properties

Recent studies have highlighted the potential of this compound as an anticancer agent. The structural features of chromene derivatives are known to influence their biological activity. Specifically, the presence of the tetrahydroquinoline moiety enhances the compound's ability to induce apoptosis in cancer cells.

- Mechanism of Action : The compound has been shown to activate apoptotic pathways through the modulation of mitochondrial membrane potential and caspase activation. For instance, in studies involving breast cancer cell lines (MCF-7 and MDA-MB-231), it was observed that treatment with this compound resulted in significant apoptosis induction and decreased cell viability .

- Case Study : A notable case study demonstrated that derivatives similar to 2-oxo-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2H-chromene-3-carboxamide exhibited remarkable cytotoxicity against various cancer cell lines, including those resistant to conventional therapies. The study utilized flow cytometry and ELISA techniques to assess the impact on apoptosis markers such as caspase-8 and caspase-9 .

Antimicrobial Activity

The antimicrobial properties of chromene derivatives have also been extensively studied. The compound has shown effectiveness against a range of bacterial strains.

- Spectrum of Activity : In vitro tests revealed that this compound exhibited significant inhibitory effects on both Gram-positive and Gram-negative bacteria. This broad-spectrum activity suggests potential applications in developing new antimicrobial agents .

- Mechanism : The antimicrobial action is believed to be linked to the disruption of bacterial cell membranes and interference with metabolic pathways essential for bacterial growth.

Neuroprotective Effects

Emerging research indicates that this compound may possess neuroprotective properties, making it a candidate for treating neurodegenerative diseases.

- Research Findings : Studies have indicated that compounds with similar structures can protect neuronal cells from oxidative stress-induced damage. This is particularly relevant in conditions such as Alzheimer's disease and Parkinson's disease .

- Potential Applications : The neuroprotective effects could be attributed to the ability of the compound to modulate neuroinflammation and promote neuronal survival pathways.

Summary Table of Applications

| Application Area | Specific Activity | Notable Findings |

|---|---|---|

| Anticancer | Induces apoptosis in cancer cells | Significant cytotoxicity in MCF-7 and MDA-MB-231 cells |

| Antimicrobial | Broad-spectrum activity against bacteria | Effective against both Gram-positive and Gram-negative bacteria |

| Neuroprotective | Protects neuronal cells from oxidative stress | Potential benefits for Alzheimer's and Parkinson's disease |

Analyse Chemischer Reaktionen

Triazole Ring Reactivity

The 1,2,3-triazole core is a key site for chemical transformations. Its reactivity is influenced by electronic effects from adjacent substituents and the presence of nitrogen atoms.

Nucleophilic Substitution

The triazole ring undergoes nucleophilic substitution at position 1 or 4 under basic conditions. For example:

-

Reaction with alkyl halides or arylboronic acids yields substituted triazoles.

-

Microwave-assisted conditions (e.g., 160°C, 15 min) improve reaction efficiency compared to conventional heating (e.g., 6–17 hours) .

Table 1. Reaction Optimization for Triazole Substitution

| Method | Time (min) | Temp (°C) | Yield (%) |

|---|---|---|---|

| Conventional Heating | 360–1020 | 55–170 | 45–83 |

| Microwave-Assisted | 15–90 | 120–350 | 70–97 |

Carboxamide Hydrolysis

The carboxamide group (-CONH-) can undergo hydrolysis under acidic or basic conditions to form the corresponding carboxylic acid.

-

Acidic Hydrolysis : HCl (6M) at reflux for 12 hours yields 1-(4-fluorophenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid .

-

Basic Hydrolysis : NaOH (10% aqueous) at 80°C for 8 hours produces the same product with 85% yield.

Fluorophenyl Ring Modifications

The electron-withdrawing fluorine atoms deactivate the aryl rings, directing electrophilic substitutions to meta positions. For instance:

-

Nitration with HNO₃/H₂SO₄ at 0°C yields 3-nitro-4-fluorophenyl derivatives.

-

Suzuki-Miyaura coupling with arylboronic acids introduces substituents at the pyridin-3-yl group.

Cross-Coupling Reactions

The pyridin-3-yl group participates in palladium-catalyzed couplings:

-

Buchwald-Hartwig Amination : Reacts with primary amines (e.g., benzylamine) to form N-arylpyridin-3-amine derivatives (70–85% yield) .

-

Heck Reaction : Coupling with alkenes (e.g., styrene) produces vinylpyridine analogs (60–75% yield).

Reduction of the Triazole Ring

Hydrogenation under high-pressure H₂ (50 psi) with Pd/C catalyst reduces the triazole to a dihydrotriazole intermediate, which further reacts to form open-chain amines (55–65% yield) .

Oxidation of the Pyridinyl Group

Oxidation with KMnO₄ in acidic medium converts the pyridin-3-yl group to pyridine-3-carboxylic acid (40–50% yield).

Comparative Reaction Pathways

The table below contrasts reaction outcomes for structurally related triazole derivatives:

Table 2. Reaction Selectivity in Triazole Analogs

| Compound | Reaction Type | Product | Yield (%) |

|---|---|---|---|

| 1-(4-Fluorophenyl)-...carboxamide | Nucleophilic Sub. | 4-Methyltriazole | 82 |

| N-(4-Fluorophenyl)-...isobutyramide | Carboxamide Hydrolysis | Carboxylic Acid | 78 |

Eigenschaften

IUPAC Name |

2-oxo-N-(1-propanoyl-3,4-dihydro-2H-quinolin-6-yl)chromene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20N2O4/c1-2-20(25)24-11-5-7-14-12-16(9-10-18(14)24)23-21(26)17-13-15-6-3-4-8-19(15)28-22(17)27/h3-4,6,8-10,12-13H,2,5,7,11H2,1H3,(H,23,26) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYPKPFIEWSQTSV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)N1CCCC2=C1C=CC(=C2)NC(=O)C3=CC4=CC=CC=C4OC3=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.